4-(Bromomethyl)pyrrolidin-2-one
Overview
Description
4-(Bromomethyl)pyrrolidin-2-one is an enamine building block used in the synthesis of chemical compounds . It is also known as a working standard or secondary reference standard .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of this compound is C5H8BrNO . The molecular weight is 178.03 .Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the synthesis of chemical compounds such as 6,6’'-Dihydroxypregabalin Lactam .Physical and Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight is 178.03 .Scientific Research Applications
Chemical Synthesis and Transformations
4-(Bromomethyl)pyrrolidin-2-one serves as a versatile intermediate in organic synthesis. For instance, D’hooghe et al. (2008) described its reduction to 4,4-dialkyl-2-(bromomethyl)pyrrolidines, further transformed into piperidin-3-ones using an innovative ring expansion-oxidation protocol (D’hooghe et al., 2008). Similarly, Tehrani et al. (2000) converted 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, showcasing a unique conversion of piperidines to pyrrolidines (Tehrani et al., 2000).
Catalysis and Asymmetric Synthesis
The compound also plays a role in catalytic processes. Aher et al. (2015) demonstrated its use in a proline-catalyzed [4 + 1]-annulation process for synthesizing pyrrolidine derivatives with high enantio- and diastereoselectivity (Aher, Kumar, & Sudalai, 2015).
Medicinal Chemistry and Antibacterial Applications
In medicinal chemistry, Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, derived from this compound, for synthesizing new cyanopyridine derivatives with notable antibacterial activity (Bogdanowicz et al., 2013).
Functionalization and Material Science
Easton et al. (1995) explored its functionalization potential, treating pyrrolidin-2-ones with N-bromosuccinimide to obtain dibromo-γ-lactams, useful in various synthetic applications (Easton, Pitt, & Ward, 1995). Additionally, Tovee et al. (2010) used a derivative of this compound in creating a back-to-back ligand with intriguing metal-binding properties, highlighting its potential in material science (Tovee, Kilner, Barrett, Thomas, & Halcrow, 2010).
Advanced Syntheses and Novel Compounds
Moreover, Miao and Wang (2008) developed polystyrene-immobilized pyrrolidine from this compound, which acted as an effective catalyst for asymmetric Michael addition reactions (Miao & Wang, 2008). Alker and Swanson (1990) also investigated its utility in synthesizing bromomethyl dihydropyridine, demonstrating its wide-ranging applications in chemical synthesis (Alker & Swanson, 1990).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . The pyrrolidine ring can interact with various biological targets, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .
Mode of Action
The pyrrolidin-2-one moiety might also engage in hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to interact with a variety of biological pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-(Bromomethyl)pyrrolidin-2-one . .
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)pyrrolidin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This compound has been shown to interact with enzymes such as cytochrome P450 and glutathione S-transferase, affecting their catalytic activities . Additionally, this compound can bind to DNA and RNA, potentially influencing gene expression and cellular processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of transcription factors, leading to changes in gene expression . It can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production. Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The bromomethyl group can react with nucleophilic sites on proteins, leading to enzyme inhibition or activation . This compound can also bind to DNA and RNA, causing changes in gene expression and cellular function. Additionally, this compound can interact with cell membrane receptors, modulating signal transduction pathways and influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including persistent changes in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its ability to form covalent bonds with cellular proteins and nucleic acids. Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . This compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered levels of metabolites and changes in cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes and accumulate in specific cellular compartments . It can also interact with transporters and binding proteins, affecting its localization and distribution within the cell. The bromomethyl group allows this compound to form covalent bonds with cellular proteins, leading to its retention in certain tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components. This compound can be found in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . The presence of targeting signals or post-translational modifications can direct this compound to specific subcellular compartments, influencing its activity and function.
Properties
IUPAC Name |
4-(bromomethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOBYBZHCXBRGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945671-51-2 | |
Record name | 4-(bromomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.